molecular formula C25H30ClN5O6S2 B13134643 TAK-981hydrate

TAK-981hydrate

Cat. No.: B13134643
M. Wt: 596.1 g/mol
InChI Key: CDXITJMEWUOKAI-GKXWFOPMSA-N
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Description

TAK-981 hydrate is a small-molecule inhibitor targeting the sumoylation pathway, a post-translational modification critical for regulating protein function and localization. Its chemical name is ((1R,2S,4R)-4-((5-((4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl)carbonyl)pyrimidin-4-yl)amino)-2-hydroxycyclopentyl)methyl sulfamate . The compound features a tetrahydroisoquinoline core linked to a sulfamate group and a pyrimidine-thiophene scaffold, contributing to its unique mechanism of action. TAK-981 hydrate’s molecular weight is approximately 650 g/mol (estimated from its structure), and it exhibits moderate-to-high lipophilicity due to its aromatic and heterocyclic components.

Properties

Molecular Formula

C25H30ClN5O6S2

Molecular Weight

596.1 g/mol

IUPAC Name

[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate;hydrate

InChI

InChI=1S/C25H28ClN5O5S2.H2O/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35;/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31);1H2/t15-,17-,21+,23+;/m1./s1

InChI Key

CDXITJMEWUOKAI-GKXWFOPMSA-N

Isomeric SMILES

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl.O

Canonical SMILES

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAK-981hydrate involves multiple steps, including the activation of SUMO proteins and their covalent attachment to substrate proteins. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity .

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis processes that adhere to stringent quality control measures. These processes ensure the compound’s purity and consistency, which are critical for its efficacy and safety in clinical applications .

Scientific Research Applications

TAK-981hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

TAK-981hydrate exerts its effects by selectively inhibiting the SUMO-activating enzyme, which is responsible for the SUMOylation of target proteins. By blocking this enzyme, this compound prevents the attachment of SUMO proteins to their substrates, leading to increased production of type I interferon and enhanced immune responses. This mechanism of action makes this compound a potent immunomodulatory agent with significant therapeutic potential .

Comparison with Similar Compounds

Key Research Findings

  • TAK-981 hydrate’s sumoylation inhibition is unique among the compared compounds, which lack explicit enzyme-targeting roles .
  • Smaller compounds (e.g., CAS 1254115-23-5) excel in solubility but lack TAK-981’s target specificity .
  • Fluorinated analogs (e.g., CAS 936630-57-8) show superior BBB penetration, highlighting trade-offs between lipophilicity and CNS activity .

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